3-prop-2-ynyl-1,3-benzoxazol-2-one
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Overview
Description
3-prop-2-ynyl-1,3-benzoxazol-2-one: is a heterocyclic organic compound with the molecular formula C10H7NO2 It is a derivative of benzoxazolinone, characterized by the presence of a propynyl group at the third position of the benzoxazolinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-prop-2-ynyl-1,3-benzoxazol-2-one typically involves the reaction of 2-aminophenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the benzoxazolinone ring. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dimethylformamide or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. One such method includes the Hofmann rearrangement of salicylamide using trichloroisocyanuric acid as a chlorinating agent . This method allows for the large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-prop-2-ynyl-1,3-benzoxazol-2-one undergoes various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The benzoxazolinone ring can undergo electrophilic substitution reactions, particularly at the aromatic positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted benzoxazolinone derivatives.
Scientific Research Applications
3-prop-2-ynyl-1,3-benzoxazol-2-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of antibacterial and antiviral agents. .
Materials Science: The compound is used in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways.
Mechanism of Action
The mechanism of action of 3-prop-2-ynyl-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. In antibacterial applications, the compound inhibits bacterial enzymes, disrupting essential metabolic pathways. The propynyl group enhances the compound’s ability to penetrate bacterial cell walls, increasing its efficacy . In antiviral applications, the compound inhibits viral integrase, preventing the integration of viral DNA into the host genome .
Comparison with Similar Compounds
2-Benzoxazolinone: The parent compound, lacking the propynyl group.
3-Methyl-2-benzoxazolinone: A derivative with a methyl group at the third position.
6-Nitro-2-benzoxazolinone: A derivative with a nitro group at the sixth position.
Uniqueness: 3-prop-2-ynyl-1,3-benzoxazol-2-one is unique due to the presence of the propynyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and its ability to interact with biological targets, making it a valuable scaffold for drug development .
Properties
CAS No. |
19420-41-8 |
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Molecular Formula |
C10H7NO2 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
3-prop-2-ynyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H7NO2/c1-2-7-11-8-5-3-4-6-9(8)13-10(11)12/h1,3-6H,7H2 |
InChI Key |
BMKFKTFCOJPUGR-UHFFFAOYSA-N |
SMILES |
C#CCN1C2=CC=CC=C2OC1=O |
Canonical SMILES |
C#CCN1C2=CC=CC=C2OC1=O |
19420-41-8 | |
Synonyms |
3-(2-Propynyl)benzoxazol-2(3H)-one |
Origin of Product |
United States |
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